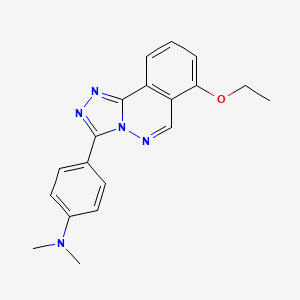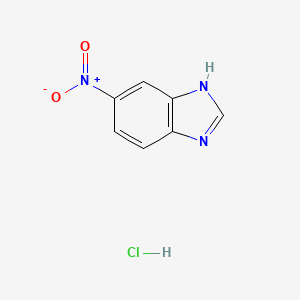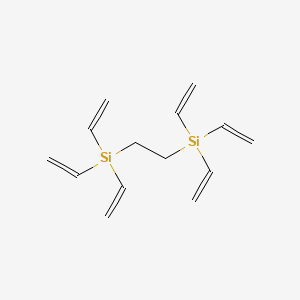
Silane, 1,2-ethanediylbis[triethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 1,2-ethanediylbis[triethenyl- is a silicon-based compound with the molecular formula C14H22Si2 It is characterized by the presence of two silicon atoms bonded to an ethane backbone, each silicon atom further bonded to three vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1,2-ethanediylbis[triethenyl- typically involves the reaction of vinylsilane derivatives with ethylene. One common method is the hydrosilylation reaction, where a vinylsilane reacts with ethylene in the presence of a platinum catalyst to form the desired product. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of Silane, 1,2-ethanediylbis[triethenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the industrial viability of this compound .
Chemical Reactions Analysis
Types of Reactions
Silane, 1,2-ethanediylbis[triethenyl- undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The vinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives. These products have diverse applications in materials science and organic synthesis .
Scientific Research Applications
Silane, 1,2-ethanediylbis[triethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its use in developing novel therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism by which Silane, 1,2-ethanediylbis[triethenyl- exerts its effects involves the interaction of its vinyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved often include radical or ionic intermediates, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Silane, 1,2-ethanediylbis[trichloro-: This compound has chlorine atoms instead of vinyl groups, leading to different reactivity and applications.
1,2-ethynediylbis[trimethylsilane]: This compound features ethynyl groups, which impart different chemical properties compared to vinyl groups.
Uniqueness
Silane, 1,2-ethanediylbis[triethenyl- is unique due to its combination of vinyl groups and silicon atoms, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical properties and reactivity .
Properties
CAS No. |
72259-77-9 |
|---|---|
Molecular Formula |
C14H22Si2 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
tris(ethenyl)-[2-tris(ethenyl)silylethyl]silane |
InChI |
InChI=1S/C14H22Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-12H,1-6,13-14H2 |
InChI Key |
ISQPYTOJCDIYBW-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](CC[Si](C=C)(C=C)C=C)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


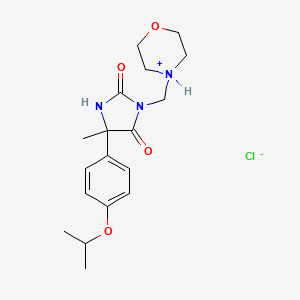
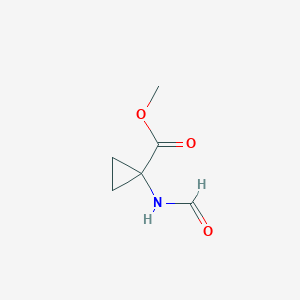
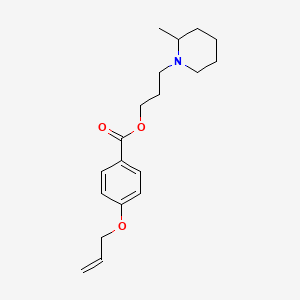
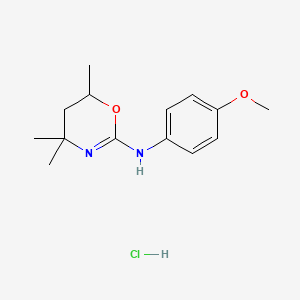
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
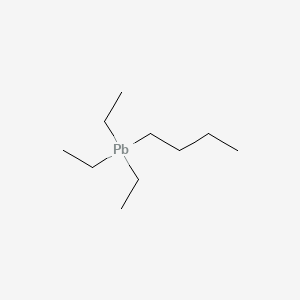
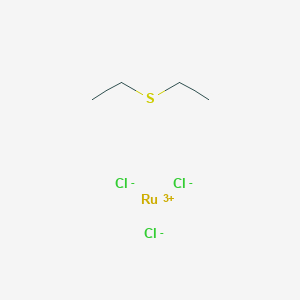
] ester](/img/structure/B13781787.png)

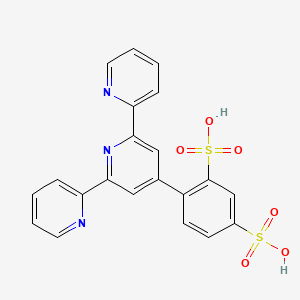
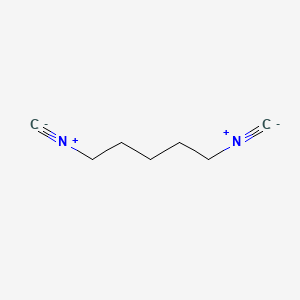
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
